molecular formula C20H23N3O3 B2400452 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- CAS No. 898640-71-6

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-

Cat. No.: B2400452
CAS No.: 898640-71-6
M. Wt: 353.422
InChI Key: YLVZTFUNQVNXPV-UHFFFAOYSA-N
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Description

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is a complex organic compound that features a ketone group, a nitrophenyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetone, and introducing the methyl and nitrophenyl groups through Friedel-Crafts acylation.

    Introduction of the Piperazinyl Group: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced to the ketone backbone.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl and piperazinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action for compounds like 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl and piperazinyl groups may play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2-methyl-2-(4-aminophenyl)-1-(4-phenyl-1-piperazinyl)-: Similar structure but with an amino group instead of a nitro group.

    1-Propanone, 2-methyl-2-(4-chlorophenyl)-1-(4-phenyl-1-piperazinyl)-: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2,16-8-10-18(11-9-16)23(25)26)19(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZTFUNQVNXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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